Product packaging for Lithium-P-styrenesulfonate(Cat. No.:CAS No. 4551-88-6)

Lithium-P-styrenesulfonate

Cat. No.: B1507542
CAS No.: 4551-88-6
M. Wt: 190.2 g/mol
InChI Key: YSKIQSYEHUCIFO-UHFFFAOYSA-M
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Description

Contextualization within Polymer Science and Materials Engineering

In the fields of polymer science and materials engineering, the study of charged polymers, or polyelectrolytes, is crucial for developing new functional materials. uclouvain.be Lithium-p-styrenesulfonate serves as a key building block in this area. Its primary significance lies in its use to create single-ion conducting polymer electrolytes. These materials are essential for the next generation of energy storage devices, particularly safer, all-solid-state lithium-ion batteries. nih.govacs.org

The polymer derived from LiSS, poly(this compound) (PLSS), is a polyelectrolyte where the anion (sulfonate) is covalently bonded to the polymer backbone, leaving the lithium cation as the primary mobile charge carrier. This architecture is highly desirable in batteries as it can minimize the formation of salt concentration gradients during operation, a phenomenon that increases internal resistance and degrades performance. echemmat.com The structural design and functional versatility of polymers like PLSS make them applicable to various components of lithium batteries, including electrodes, separators, and electrolytes. nih.govmdpi.com For instance, PLSS has been investigated as a hydrophilic binder for ceramic-coated separators, improving thermal deformation resistance and capacity retention. mdpi.com It is also explored as a hole transport layer in perovskite solar cells, demonstrating its versatility in materials engineering. nih.gov

Historical Development and Early Research Trajectories

The development of solid polymer electrolytes (SPEs) for battery applications began with the work of Wright in the 1970s. ipme.ru Early research into single-ion conductors focused on monomers that contained strongly coordinating anions, such as sulfonates and carboxylates. researchgate.net The goal was to create electrolytes that offered high ionic conductivity while maintaining mechanical flexibility. ipme.ru

Poly(lithium 4-styrenesulfonate) blended with poly(ethylene oxide) (PEO) emerged as a system of technical interest for rechargeable lithium polymer batteries. researchgate.net Initial studies revealed that while these PEO-PLSS complexes exhibited a high lithium-ion transference number (a measure of the fraction of current carried by the lithium ions), they suffered from very low ionic conductivity at room temperature. researchgate.net This fundamental trade-off spurred further research trajectories aimed at enhancing ionic conductivity without compromising the single-ion conducting nature of the material. These efforts included the addition of plasticizers or the design of entirely new polyelectrolyte structures. researchgate.net

Fundamental Research Questions Driving Inquiry into this compound Systems

Research into LiSS and its polymer systems is driven by several fundamental questions aimed at overcoming the limitations of current battery technologies. A primary challenge is improving the performance of solid-state electrolytes. researchgate.net Key research questions include:

How can we enhance ionic conductivity? The low ionic conductivity of PLSS-based electrolytes at ambient temperatures is a major barrier to practical application. echemmat.comresearchgate.net Researchers are investigating blending PLSS with other polymers like PEO, creating copolymer structures, and incorporating plasticizers to improve the segmental motion of the polymer chains, which facilitates ion transport. echemmat.comresearchgate.netacs.org

How can we achieve a high lithium-ion transference number? A high transference number (approaching unity) is critical for preventing the formation of lithium dendrites, which are a major safety concern in lithium metal batteries. iaea.orgresearchgate.net Research focuses on designing polyelectrolytes where the anion is effectively immobilized on the polymer backbone, ensuring that Li+ is the dominant charge carrier. researchgate.netiaea.org A transference number of 0.85 has been reported for PEO/PLSS blended electrolytes. echemmat.comresearchgate.net

How can electrochemical and thermal stability be improved? For use in high-performance batteries, the polymer electrolyte must be stable over a wide voltage window and at elevated temperatures. researchgate.netrsc.org Studies explore the synthesis of novel copolymers, such as those incorporating fluorinated styrene (B11656) sulfonate units, to enhance thermal stability and conductivity. rsc.org

How can interface issues be resolved? The interface between the solid electrolyte and the electrodes is critical for battery performance. Poor interfacial contact can lead to high resistance. researchgate.net Research investigates using PLSS-based electrolytes as coatings or binders for electrodes to decrease charge transfer resistance. researchgate.netscribd.com

Role of this compound as a Monomer and its Polymeric Derivatives

This compound is primarily valued as a functional monomer for creating polyelectrolytes with specific properties. alfa-industry.comtosoh-finechem.co.jp

This compound itself is often synthesized from its sodium salt precursor, sodium p-styrenesulfonate, through an ion-exchange process. echemmat.comgoogle.com This involves passing a solution of the sodium salt through a cation exchange resin to replace the sodium ions with lithium ions. google.com

Other related monomers are used to create polymers with tailored properties. For instance, styrenesulfonate esters, such as n-butyl 4-styrenesulfonate, are hydrophobic monomers used to synthesize cross-linked polymer membranes. The ester group acts as a protecting group for the sulfonic acid and can be later removed to yield a high density of sulfonic acid groups. acs.org The development of such derivatives allows for greater control over the polymerization process and the final properties of the material. acs.org

Compound Name CAS Number Role/Relation Reference
This compound4551-88-6The primary monomer of interest. chemicalbook.comtosoh-finechem.co.jp
Sodium p-styrenesulfonate2695-37-6Common precursor for LiSS synthesis. tosoh-finechem.co.jpgoogle.com
Ammonium (B1175870) p-styrenesulfonate19922-72-6A related styrenesulfonate salt. tosoh-finechem.co.jp
n-butyl 4-styrenesulfonate---A hydrophobic derivative used for synthesizing cross-linked membranes. acs.org
(4-styrenesulfonyl)(trifluoromethanesulfonyl)imide (STFSI)---An ionic monomer with a highly dissociable anion for higher conductivity. mdpi.com

This table is interactive and may be sorted by column.

Poly(this compound), or PLSS, is a prominent example of a single-ion conducting polyelectrolyte. specificpolymers.com In these systems, the anionic sulfonate groups are attached to the polystyrene backbone, theoretically resulting in a lithium-ion transference number of unity. iaea.orgepa.gov This characteristic is highly sought after for developing safer lithium metal batteries by suppressing dendrite growth. researchgate.net

However, pure PLSS often exhibits poor ionic conductivity. researchgate.net Consequently, it is frequently used in polymer blends, most commonly with poly(ethylene oxide) (PEO). In these blends, the PEO matrix provides a medium for ion transport through the segmental motion of its ether linkages, while the PLSS provides the lithium ions and immobilizes the anions. echemmat.comresearchgate.net The properties of these blended electrolytes, such as ionic conductivity and crystallinity, are highly dependent on the ratio of the components. echemmat.com Research has shown that an optimal concentration exists for maximizing ionic conductivity; for PEO/PLSS systems, this has been found at an [EO]/[Li] ratio of 8.0. echemmat.comresearchgate.net

Recent studies have focused on creating semi-interpenetrating polymer networks based on PLSS to achieve both high ionic conductivity and a high transference number. One such system exhibited a conductivity of 0.97 × 10⁻³ S cm⁻¹ at room temperature and a lithium-ion transference number of 0.91. researchgate.net

Polymer System Ionic Conductivity (S/cm) Li+ Transference Number (tLi+) Temperature (°C) Reference
PEO-PLSS Complex3.0 x 10⁻⁸0.8525 researchgate.net
PEO-PLSS Complex---0.8570 researchgate.net
PSTFSI (a) / PEO Membrane≈10⁻⁵---> PEO melting temp. iaea.orgepa.gov
PLSS@polymethylmethacrylate network0.97 x 10⁻³0.9125 researchgate.net
Self-doped PLSS-based electrolyte1.22 x 10⁻⁵0.9 (decreased to 0.59 with BF3-THF)25 researchgate.net

This table is interactive and may be sorted by column. PSTFSI refers to Lithium poly(4-styrenesulfonyl(trifluoromethylsulfonyl)imide).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7LiO3S B1507542 Lithium-P-styrenesulfonate CAS No. 4551-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4551-88-6

Molecular Formula

C8H7LiO3S

Molecular Weight

190.2 g/mol

IUPAC Name

lithium;4-ethenylbenzenesulfonate

InChI

InChI=1S/C8H8O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1

InChI Key

YSKIQSYEHUCIFO-UHFFFAOYSA-M

SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies of Lithium P Styrenesulfonate Monomer

Direct Synthesis Pathways

Direct synthesis methods offer a more streamlined approach to producing lithium-p-styrenesulfonate, often involving fewer steps than ion exchange processes. These routes typically start with precursors that are chemically transformed into the desired lithium salt.

Reaction of Lithium Hydroxide (B78521) with Precursors

A prominent direct synthesis route involves the reaction of an aqueous solution of lithium hydroxide with a suitable precursor. One such method utilizes a β-bromoethylbenzenesulfonic acid aqueous solution, which is reacted with a lithium hydroxide solution. google.com This reaction is typically conducted at elevated temperatures, for instance, 60°C or higher, to facilitate the formation of this compound. google.com The subsequent cooling of the reaction mixture allows for the crystallization and precipitation of the product. google.com

Another direct pathway begins with the generation of hydrogen styrene (B11656) sulfonate. This is achieved by treating commercially available sodium or potassium styrenesulfonate with a hydrogen-form cation exchange resin. google.com The resulting styrene sulfonic acid solution is then directly neutralized with lithium hydroxide powder until a neutral pH of approximately 7 is reached. google.com The water is then removed through drying to yield the final this compound powder. google.com A typical yield for this process is around 143 grams of this compound, which may have a residual water content of about 9.9%. google.com

Alternative Synthetic Routes and Innovations

Research into alternative synthetic routes is driven by the need for improved efficiency, purity, and milder reaction conditions. Innovations in this area include the use of polymerizable ionic liquids (PILs) as monomer precursors. rsc.org For example, 2-acrylamido-2-methanepropanesulfonate (AMPS) can be transformed into a PIL by neutralization with triethylamine, making the resulting product soluble in organic solvents like DMF and DMSO. rsc.org This approach allows for controlled polymerization reactions, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create well-defined block copolymers. rsc.org

Another innovative approach focuses on the crystal structure of the final product. It has been discovered that by reacting a lithium hydroxide aqueous solution with a β-bromoethylbenzenesulfonic acid aqueous solution at 60°C or higher and then adding seed crystals of this compound at a temperature of 40°C or higher, it is possible to obtain plate-like crystals instead of the conventional rod-like crystals. google.com These plate-like crystals are a hemihydrate and exhibit improved properties, such as easier dehydration, which can reduce production costs and prevent polymerization during drying. google.com

Ion Exchange Techniques for this compound Production

Ion exchange represents a widely used and commercially significant method for producing high-purity this compound, particularly when starting from more readily available alkali metal salts.

Conversion from Sodium Styrenesulfonate Precursors

The most common ion exchange technique involves the conversion of sodium p-styrenesulfonate (NaSS), which is commercially available in high purity. google.comchemicalbook.com The process begins with the preparation of an aqueous solution of sodium styrenesulfonate. google.com To prevent premature polymerization, a polymerization inhibitor such as methylhydroquinone (B43894) is often added to the solution. google.com

This solution is then passed through a column packed with a strongly acidic cation exchange resin that is in the hydrogen (H+) form. google.com As the sodium styrenesulfonate solution flows through the column, the sodium ions (Na+) are exchanged for hydrogen ions (H+), converting the sodium salt into styrene sulfonic acid. google.com The resulting aqueous solution of styrene sulfonic acid is then collected and neutralized with a lithium source, typically lithium hydroxide (LiOH), to a neutral pH. google.comechemmat.com The final step involves drying the neutralized solution to isolate the solid this compound. google.com This method is also applicable to the synthesis of the corresponding polymer, poly(lithium 4-styrenesulfonate), by performing the ion exchange on poly(sodium 4-styrenesulfonate). echemmat.com

Optimization of Ion Exchange Efficiency and Purity

The efficiency and purity of the this compound produced via ion exchange are influenced by several operational parameters. The choice of cation exchange resin is crucial; any strongly acidic cation exchange resin is generally suitable. google.com The optimization of the process involves controlling variables such as the concentration of the initial sodium styrenesulfonate solution and the flow rate through the ion exchange column. google.com

For instance, a 20% sodium styrenesulfonate solution has been used effectively, passed through the resin column at a flow rate of 7 ml/min. google.com After the ion exchange and neutralization steps, purification of the final product is essential. This often involves filtration to remove any insoluble solids before the ion exchange process and careful drying of the final lithium styrenesulfonate solution to obtain a pure powder. google.com The purity of the final product is critical, as impurities can affect subsequent polymerization reactions and the properties of the resulting polymers.

Influence of Reaction Conditions on Monomer Purity and Structure

The conditions under which this compound is synthesized have a profound impact on the purity, crystal structure, and stability of the resulting monomer. Careful control of these parameters is essential for producing a high-quality product suitable for its intended applications.

One of the most critical factors is the reaction temperature. For instance, in the direct synthesis involving lithium hydroxide and β-bromoethylbenzenesulfonic acid, conducting the reaction at 60°C or higher and then adding seed crystals at a temperature above 40°C influences the resulting crystal morphology. google.com This specific temperature control promotes the formation of plate-like crystals, which are hemihydrates and are easier to dehydrate compared to the rod-like crystals formed under other conditions. google.com This is a significant advantage as drying can be a costly and problematic step, often inducing unwanted polymerization of the monomer. google.comgoogle.com

The presence of polymerization inhibitors is another key consideration, especially given that the styrenic double bond is susceptible to spontaneous polymerization. google.com Inhibitors like methylhydroquinone are commonly added during synthesis and storage to prevent the formation of polymers, ensuring the integrity of the monomer. google.com

The pH of the solution during neutralization steps must be carefully controlled. In the ion exchange method, the styrene sulfonic acid intermediate is neutralized with lithium hydroxide to a pH of approximately 7. google.com This ensures complete conversion to the lithium salt without introducing excess base, which could act as an impurity.

Finally, the drying process itself is a critical step that affects purity. This compound has a strong affinity for water, and achieving high purity often requires drying at temperatures of 40°C or higher under atmospheric or reduced pressure. google.com However, this heating can also promote polymerization. google.com The development of crystalline forms that are easier to dry, such as the aforementioned plate-like crystals, represents a significant process optimization that enhances monomer purity and stability. google.com

Interactive Data Table: Synthesis Parameters and Outcomes

Synthesis MethodPrecursorsKey Reaction ConditionsOutcome/YieldReference
Direct SynthesisHydrogen Styrene Sulfonate, Lithium HydroxideNeutralization to pH ~7, followed by drying.~143 g yield with 9.9% water content. google.com
Direct Synthesisβ-bromoethylbenzenesulfonic acid, Lithium HydroxideReaction at ≥60°C, seeding at ≥40°C.Plate-like crystals, easier to dehydrate. google.com
Ion ExchangeSodium p-styrenesulfonate, Cation Exchange Resin, Lithium Hydroxide20% NaSS solution, flow rate 7 ml/min, neutralization with LiOH.High-purity this compound powder. google.com
Polymer Ion ExchangePoly(sodium 4-styrenesulfonate), Lithium HydroxideMolar ratio of PSSS:LiOH·H2O = 1:10, 90°C for 12h in DMSO.Poly(lithium 4-styrenesulfonate). researchgate.net

Temperature and Pressure Control during Synthesis and Drying

The control of temperature is a critical factor throughout the synthesis and drying of this compound (LiSS). Temperature influences reaction rates, crystallization kinetics, and the stability of the final monomer. For instance, the synthesis of LiSS can be achieved through the reaction of an aqueous solution of lithium hydroxide with an aqueous solution of β-bromoethylbenzenesulfonic acid at temperatures of 60°C or higher. google.com

During the drying phase, thermal analysis indicates that the crystalline structure of LiSS plays a significant role in its behavior. Plate-like crystals of LiSS, which exist as a hemihydrate, exhibit a primary endothermic peak at temperatures of 120°C or higher during differential scanning calorimetry (DSC). google.com A significant weight loss of 2.2% or more is observed in the temperature range of 120°C to 170°C, which is attributed to the elimination of this hydrated water. google.com This demonstrates the necessity of precise temperature control during drying to remove water without causing thermal degradation of the monomer.

The synthesis temperature can also impact the polymerization process by affecting the decomposition rate of any initiators and the rate of molecular motion. nih.gov While pressure is not highlighted as a primary control parameter in the available literature for LiSS monomer synthesis, maintaining atmospheric or controlled inert gas pressure is standard practice to prevent contamination and side reactions.

Table 1: Temperature Effects on this compound Synthesis and Drying

Process Stage Temperature Range Effect Source
Synthesis Reaction ≥ 60°C Facilitates reaction between lithium hydroxide and β-bromoethylbenzenesulfonic acid. google.com
Drying (of hemihydrate crystals) 120°C - 170°C Elimination of hydrated water from the crystal structure. google.com

Role of Seed Crystals in Crystallization Processes

The use of seed crystals is a pivotal technique in controlling the crystallization of this compound, directly influencing the crystal morphology and, consequently, the product's properties. Seeding is a method used to control supersaturation by providing a surface area for controlled crystal growth. mt.com

In the production of LiSS, the addition of seed crystals is essential for obtaining a specific, desirable crystal form. Research demonstrates that adding LiSS seed crystals at a temperature of 40°C or higher is crucial for preparing LiSS with a high content of plate-like crystals. google.com The amount of seed crystal added is typically 0.01% by weight or more of the total compound being formed. google.com By contrast, crystallization carried out without the addition of seed crystals results in rod-like crystals. google.com Plate-like crystals are preferred, and their presence is associated with a higher temperature peak in differential scanning calorimetry, indicating a distinct and stable crystalline form. google.com

The principle behind this is that seeds can act as a template, but if there is a mismatch between the seed and the thermodynamically favored crystal structure, it can impede further growth. uni-duesseldorf.de In the case of LiSS, using seed crystals with the desired X-ray diffraction pattern ensures the propagation of that crystal form. google.com

Table 2: Effect of Seed Crystals on this compound Crystallization

Parameter With Seed Crystals Without Seed Crystals Source
Addition Temperature ≥ 40°C N/A google.com
Amount ≥ 0.01% by weight N/A google.com
Resulting Crystal Morphology Predominantly plate-like crystals Rod-like crystals google.com
Water Content (Wet Cake) Not specified 19.1% by weight google.com

| Polymer Content (Wet Cake) | Not specified | 0.02% by weight | google.com |

Suppression of Unintended Polymerization During Monomer Synthesis and Storage

A significant challenge in the synthesis and storage of styrenic monomers like this compound is the prevention of spontaneous or unintended polymerization. This can be triggered by heat, light, or the presence of radical initiators. Several strategies are employed to ensure the stability of the monomer.

One primary mechanism of inhibition involves managing atmospheric components. Oxygen is known to inhibit free-radical polymerization. rsc.org It can diffuse into the monomer solution and inhibit the reaction, particularly near interfaces. rsc.org Therefore, controlling the atmosphere during synthesis and storage can be a method to suppress premature polymerization.

Furthermore, specific chemical inhibitors can be added to the monomer solution. A patented method describes the creation of a this compound solution in a polar organic solvent that has inhibited spontaneous polymerization, indicating the use of specific, though often proprietary, chemical inhibitors. google.com These inhibitors function by reacting with and neutralizing any free radicals that may form, thus terminating the polymerization chain reaction before it can propagate. The choice of solvent and the inclusion of these inhibitors are critical for the long-term storage and stability of the monomer.

Table 3: Methods for Suppressing Unintended Polymerization of LiSS

Method Mechanism Relevance Source
Oxygen Control Oxygen acts as a radical scavenger, inhibiting the free-radical polymerization process. Controlling the gaseous environment during synthesis and storage can prevent polymerization. rsc.org
Chemical Inhibitors Specific chemical agents are added to the monomer solution to terminate radical chain reactions. Essential for creating stable monomer solutions for transport and storage. google.com

| Temperature Control | Lower temperatures reduce the rate of radical formation and polymerization kinetics. | Storing the monomer at cool temperatures is a standard practice for enhancing stability. | nih.gov |

Polymerization Principles and Mechanisms of Lithium P Styrenesulfonate

Free Radical Polymerization of Lithium-P-styrenesulfonate

Free radical polymerization is a common and versatile method for synthesizing a wide range of polymers, including polyelectrolytes like poly(this compound). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.

Initiator Systems for Poly(this compound) Formation

Commonly used initiator systems for the aqueous free radical polymerization of styrenesulfonate salts include persulfates, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), and azo compounds, like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (V-50) and 4,4'-azobis(4-cyanovaleric acid) (ACVA). These initiators can be decomposed thermally or through redox reactions to generate the initial free radicals.

For instance, in the radical copolymerization of lithium p-styrenesulfonate with acrylamide (B121943), ammonium persulfate (APS) has been successfully employed as a thermal initiator in aqueous solutions. dntb.gov.ua The thermal decomposition of the initiator generates sulfate (B86663) radical anions which then initiate the polymerization of the monomers.

Below is a table summarizing typical initiator systems used for the free radical polymerization of styrenesulfonate salts, which are likely applicable to this compound.

Initiator SystemTypeActivation MethodTypical Reaction Medium
Potassium Persulfate (KPS)PersulfateThermalWater
Ammonium Persulfate (APS)PersulfateThermalWater
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50)Azo CompoundThermalWater
4,4'-Azobis(4-cyanovaleric acid) (ACVA)Azo CompoundThermalWater/Organic Mixtures
Benzoyl Peroxide (BPO)PeroxideThermalOrganic Solvents/Dispersions

This table is based on common initiators for styrenesulfonate salts; specific performance with this compound may vary.

Control of Polymerization Kinetics and Chain Growth

Controlling the kinetics of free radical polymerization is essential for achieving polymers with desired molecular weights and narrow molecular weight distributions (polydispersity). The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. Increasing the initiator concentration generally leads to a higher polymerization rate but lower molecular weight, as more polymer chains are initiated simultaneously.

In conventional free radical polymerization, the termination of growing polymer chains is a rapid and irreversible process, which often results in polymers with broad molecular weight distributions. However, techniques such as controlled radical polymerization (CRP) have been developed to overcome this limitation. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.

While specific kinetic data for the free radical polymerization of this compound is not extensively documented, studies on sodium styrenesulfonate have shown that controlled polymerization can be achieved. For instance, RAFT polymerization of sodium 4-styrenesulfonate in aqueous media has yielded homopolymers with narrow molecular weight distributions (polydispersity indices in the range of 1.12-1.25). usm.edu This suggests that similar control could be achieved for the lithium salt.

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer. By incorporating other monomers with distinct functionalities alongside this compound, it is possible to create copolymers with a wide range of properties, such as amphiphilicity, stimuli-responsiveness, and specific mechanical characteristics.

Integration with Neutral Monomers for Tailored Architectures

The integration of this compound with neutral, non-ionic monomers is a common strategy to modify the properties of the resulting polyelectrolyte. The neutral comonomer can influence the copolymer's solubility, hydrophilicity, and mechanical strength.

A notable example is the radical copolymerization of lithium p-styrenesulfonate (LiSS) with acrylamide (AAm), a neutral water-soluble monomer. dntb.gov.ua This copolymerization, initiated by ammonium persulfate in an aqueous solution, results in a statistical copolymer. The reactivity ratios for this system have been determined, providing insight into the incorporation of each monomer into the growing polymer chain. dntb.gov.ua

The following table presents the monomer reactivity ratios for the copolymerization of LiSS (M1) and AAm (M2) at 60 °C in water. dntb.gov.ua

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization System
This compound (LiSS)Acrylamide (AAm)0.332.0Radical Copolymerization

The reactivity ratio r1 < 1 indicates that the growing chain ending in a LiSS radical prefers to add an AAm monomer, while r2 > 1 suggests that a chain ending in an AAm radical has a higher tendency to add another AAm monomer. This leads to a copolymer structure with a non-random distribution of monomer units.

Synthesis of Amphiphilic Block Copolymers with Poly(Lithium Styrenesulfonate)

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer blocks, are of great interest due to their ability to self-assemble in solution, forming structures like micelles and vesicles. Poly(lithium styrenesulfonate), being highly hydrophilic, can serve as the hydrophilic block in such copolymers.

The synthesis of well-defined amphiphilic block copolymers typically requires controlled radical polymerization techniques. For instance, a block copolymer of poly(sodium styrenesulfonate) and poly(vinylnaphthalene) has been synthesized using nitroxide-mediated "living" radical polymerization. acs.org Similarly, direct synthesis of amphiphilic block copolymers of poly(methyl methacrylate) and poly(sodium styrene (B11656) sulfonate) has been achieved through atom transfer radical polymerization. forth.gr These methods allow for the sequential polymerization of the hydrophobic and hydrophilic monomers, leading to a well-defined block architecture.

While direct synthesis of amphiphilic block copolymers starting from this compound is not extensively reported, a viable route involves the synthesis of a precursor block copolymer containing a protected styrenesulfonate monomer or a different styrenesulfonate salt, followed by hydrolysis and/or ion exchange to yield the final poly(lithium styrenesulfonate)-containing block copolymer.

Radical Copolymerization and Sequential Homopolymerization

A unique approach to creating complex polymer architectures is the combination of radical copolymerization and sequential homopolymerization. This strategy can lead to the formation of gradient or block-like structures in a one-pot synthesis.

In the case of the copolymerization of lithium p-styrenesulfonate (LiSS) and acrylamide (AAm), it has been observed that under certain conditions, the polymerization can proceed in a sequential manner. dntb.gov.ua Due to the differences in monomer reactivity, the more reactive monomer is consumed first, followed by the homopolymerization of the less reactive monomer. This "spontaneous delay" in the polymerization of one of the comonomers can be influenced by factors such as the initial monomer feed ratio and the presence of salts like lithium chloride. dntb.gov.ua This approach offers a pathway to synthesize polymers with complex microstructures without the need for multiple sequential monomer additions.

In Situ Polymerization Techniques Utilizing this compound

In situ polymerization refers to the process where the monomer is polymerized directly within a desired location or matrix, rather than being synthesized separately and then introduced. This approach is particularly advantageous for creating composite materials with intimate interfacial contact between the polymer and a substrate. researchgate.net For this compound, this technique is primarily employed to integrate the polymer into functional materials for electrochemical applications.

The in situ polymerization of this compound within porous supports is a key strategy for developing advanced separator membranes for lithium-ion batteries and other electrochemical devices. mdpi.com The fundamental principle involves infusing a porous substrate, such as a polyolefin or cellulose-based membrane, with the this compound monomer and an initiator. mdpi.commdpi.com The polymerization is then triggered, typically by heat or radiation, causing the poly(this compound) to form directly within the pores of the support matrix. researchgate.net

Table 1: Key Features of In Situ Polymerization in Porous Supports

FeatureDescriptionAdvantage
Matrix A pre-existing porous material (e.g., Celgard, filter paper). mdpi.comosti.govProvides mechanical stability and a defined structure.
Process Monomer and initiator are introduced into the matrix, and polymerization is initiated within the pores. researchgate.netEnsures intimate contact and integration of the polymer within the support.
Outcome A composite material with tailored properties.Enhanced ionic conductivity, improved mechanical strength, and selective transport.
Application High-performance separators for lithium-ion and lithium-sulfur batteries. mdpi.comosti.govPrevents short circuits and can suppress polysulfide migration.

Solution casting is a widely used and versatile technique for fabricating polymer films with high optical clarity and uniform thickness. google.comcarestream.com The process begins by dissolving pre-synthesized poly(this compound) in a suitable solvent to create a homogeneous polymer solution, often referred to as a "dope". google.comgoogle.com This solution is then carefully spread onto a flat, smooth substrate, such as a glass plate or a carrier belt, using a casting knife or die to control the thickness. carestream.comgoogle.com

Following the casting step, the solvent is systematically evaporated under controlled temperature and atmospheric conditions. carestream.com This drying process causes the polymer chains to solidify, forming a solid film. Once dry, the film can be stripped from the substrate to yield a freestanding polymer film. carestream.com

This methodology is particularly valuable for creating single-ion conducting polymer electrolytes. For instance, poly(this compound) can be blended with other polymers, like poly(ethylene oxide) (PEO), in a common solvent. The resulting solution is then cast to produce a blended polymer electrolyte film. echemmat.comresearchgate.net The advantage of solution casting lies in its ability to produce thin, uniform, and defect-free films, which is critical for ensuring consistent ionic conductivity and electrochemical performance in battery applications. carestream.comelsevierpure.com

Advanced Polymerization Control Techniques

To synthesize polymers with precisely defined properties, advanced control techniques are necessary. These methods overcome the limitations of conventional free-radical polymerization, allowing for the creation of materials with tailored molecular weights, narrow molecular weight distributions, and complex architectures.

Controlled/Living Radical Polymerization (LRP) represents a significant advancement in polymer synthesis, enabling the production of macromolecules with predetermined characteristics. cmu.edu Unlike conventional free-radical polymerization, LRP techniques minimize irreversible termination reactions. wikipedia.org This is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. wikipedia.org This process allows polymer chains to grow simultaneously and uniformly. nih.gov

Key features of LRP include:

Predictable Molecular Weight: The number-average molecular weight (Mn) increases linearly with monomer conversion. cmu.edu

Low Dispersity: The resulting polymers have a narrow molecular weight distribution, meaning the polymer chains are of similar length. cmu.edu

Chain-End Fidelity: The active nature of the chain ends is preserved, allowing for the synthesis of block copolymers through sequential monomer addition. cmu.edu

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the polymerization of styrenesulfonate salts. nih.gov For example, RAFT has been used to synthesize poly(sodium styrenesulfonate) with predetermined molecular weights and narrow dispersity. nih.gov This control allows for the creation of well-defined homopolymers or block copolymers incorporating styrenesulfonate segments, which are crucial for designing advanced electrolytes and functional materials. rsc.org

Plasma-induced polymerization is an innovative technique that uses plasma to generate radical species that initiate polymerization. mdpi.com Dielectric Barrier Discharge (DBD) plasma, in particular, offers a distinct advantage as it can operate under mild conditions and effectively penetrate porous materials. mdpi.commdpi.com This makes it a suitable method for the in situ polymerization of styrenesulfonate salts within delicate substrates like filter paper without causing thermal damage. mdpi.com

The process involves exposing the monomer, such as sodium 4-styrenesulfonate (a common precursor to the lithium salt), to DBD plasma. The plasma generates radical initiators directly from the monomer or ambient gas, triggering polymerization. mdpi.com Research has confirmed the effectiveness of this method through Fourier-transform infrared (FTIR) spectroscopy, which showed the complete disappearance of C=C double bond peaks associated with the vinyl group of the styrenesulfonate monomer after plasma treatment, indicating total polymerization. mdpi.com This technique avoids the need for chemical initiators and can create a stable, crosslinked polymer network when a crosslinking agent is included. mdpi.com

Polymer Modification and Derivatization from Poly(Styrenesulfonate) Backbones

The poly(styrenesulfonate) backbone provides a versatile platform for subsequent chemical modification and derivatization. The polystyrene backbone itself is chemically stable, allowing for reactions to be carried out on the sulfonate side groups or other introduced functionalities without degrading the main chain. mdpi.com

A primary and crucial modification is the conversion of poly(sodium 4-styrenesulfonate) to poly(lithium 4-styrenesulfonate). This is typically achieved through a straightforward ion exchange process. echemmat.comresearchgate.net The sodium salt is dissolved in a suitable solvent, and an excess of a lithium salt (e.g., lithium chloride) is added, or the solution is passed through an ion-exchange resin. This swaps the sodium counter-ion for a lithium ion, transforming the material into a single-ion conductor suitable for lithium battery applications. echemmat.com

Beyond simple ion exchange, the principles of post-polymerization modification can be applied to the styrenic backbone. Although less common for poly(styrenesulfonate) itself, related styrenic polymers serve as a proof-of-concept. For example, polymers like poly(4-iodostyrene) can undergo reactions such as Suzuki cross-coupling to attach a wide variety of functional groups to the phenyl rings along the polymer backbone. sjsu.edu This highlights the potential for derivatizing the poly(styrenesulfonate) backbone to introduce new functionalities, thereby tailoring its physical, chemical, and electrochemical properties for specific applications. The modification of the polymer backbone is a powerful strategy to transform the molecular structure and properties of polymeric materials. chemrxiv.org

Advanced Characterization Techniques for Poly Lithium P Styrenesulfonate Systems

Spectroscopic Analysis of Poly(Lithium-P-styrenesulfonate)

Spectroscopic techniques are fundamental in elucidating the molecular structure and interactions within Poly(this compound) (PLSS). These methods probe the vibrational and rotational energy levels of molecules, offering detailed information about functional groups, chemical bonding, and ionic associations.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a polymer. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is obtained. In the analysis of PLSS, FTIR is crucial for confirming the presence of the sulfonate groups and the polystyrene backbone.

The key vibrational bands observed in the FTIR spectrum of sulfonated polystyrene are attributed to the aromatic ring, the polymer backbone, and the sulfonate group. Strong absorbance bands related to the sulfonate anions (SO₃⁻) are typically found around 1173 cm⁻¹ and 1035 cm⁻¹, corresponding to the antisymmetric and symmetric stretching of the O=S=O group, respectively. The aromatic nature of the polymer is confirmed by peaks corresponding to the C-H vibrations in the aromatic ring (around 778 and 680 cm⁻¹) and the in-plane bending of the benzene (B151609) ring, which gives a sharp peak around 1005 cm⁻¹. Additionally, stretching vibrations of the -CH₂- group in the polymer backbone are observed around 2910 and 2843 cm⁻¹.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2910 and ~2843Stretching vibration-CH₂- group
~1603, ~1498, ~1408Aromatic ring vibrationsPolystyrene (aromatic ring)
~1173Antisymmetric stretchingO=S=O (Sulfonate group)
~1035Symmetric stretchingO=S=O (Sulfonate group)
~1005In-plane bending vibrationBenzene ring
~778 and ~680C-H vibrationAromatic ring

This table summarizes characteristic FTIR absorption bands for Poly(this compound) based on data for sulfonated polystyrene systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for obtaining detailed information about molecular structure and dynamics. In the context of polymer electrolytes like PLSS, NMR techniques, including high-resolution, solid-state, and pulsed-field gradient (PFG) NMR, are employed to study the polymer structure, ion mobility, and the composition of ion complexes.

Challenges: A significant challenge in the NMR analysis of solid polymer electrolytes is that the spectral lines are often not well-resolved. This broadening can make it difficult to extract precise structural information. Furthermore, the chemical shift for lithium-7 (B1249544) (⁷Li) varies within a very narrow range (1-2 ppm), which can be comparable to the NMR line width, complicating the analysis of the lithium ion's local environment.

Progress: To overcome these challenges, advanced techniques like Magic Angle Spinning (MAS) NMR are utilized, which can produce well-resolved spectra from solid samples. PFG-NMR has been successfully applied to investigate the diffusion and conductivity of LiSO₃ groups in solutions of poly(4-styrene sulfonic lithium salt), demonstrating its potential for applications in lithium batteries. Studies using ⁷Li NMR have been able to distinguish between different lithium ion environments. For instance, in some polymer-solvent systems, a narrow spectral line is attributed to mobile Li⁺ cations coordinated by solvent molecules, while a broader line is associated with Li⁺ interacting more directly with the polymer matrix. This allows for the investigation of macroscopic cation transport, which is controlled by the elementary jumps of hydrated cations between neighboring sulfonated groups.

Raman spectroscopy provides insights into molecular vibrations and is particularly useful for studying the local chemical environment and structure in polymer electrolytes. It is a powerful technique for probing the degree of association between cations and anions (e.g., free ions, ion pairs, aggregates), which directly impacts ion mobility and, consequently, the material's ionic conductivity.

In PLSS systems, Raman spectroscopy can monitor the interactions between the Li⁺ cation and the sulfonate (SO₃⁻) anion. The vibrational modes of the sulfonate group are sensitive to its coordination environment. Changes in the position and shape of Raman peaks associated with the SO₃⁻ anion can indicate the formation of ion pairs or larger aggregates. For example, in studies of other lithium salt-polymer systems, deconvolution of specific anion peaks has allowed researchers to quantify the percentage of free ions versus ion pairs.

Furthermore, Raman spectroscopy can provide information on the segmental mobility of the polymer chains. Changes in the polymer's conformational state, influenced by interactions with the lithium salt, can be observed through shifts in the Raman bands corresponding to the polymer backbone. This analysis helps to understand how ion-polymer interactions affect the flexibility and dynamics of the polymer chains, which is crucial for facilitating ion transport.

Morphological and Microstructural Characterization

Understanding the physical structure of PLSS systems at micro and nano scales is essential for correlating structure with properties. Microscopic techniques provide direct visualization of the surface and internal morphology.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and cross-sectional structure of materials at high magnification. In the study of PLSS-containing materials, such as membranes or films, SEM reveals critical morphological features.

SEM analysis can determine the construction of the active "skin" layer and the underlying support layer in composite membranes. It provides information on surface texture, porosity, and homogeneity. For example, SEM images can show whether a surface is smooth or rough and can reveal the presence of pores or defects. By examining the cross-section, which can be prepared by techniques like cryogenic fracture, the thickness of different layers and the internal structure can be visualized. This is crucial for understanding how the polymer is distributed and whether there is penetration of one layer into another, which can significantly affect the material's performance.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface at the nanoscale. It is an excellent tool for characterizing the surface topography of polymer films, offering detailed information about surface roughness and morphology.

AFM has been used to study the surface of thin films containing lithium polystyrenesulfonate (Li:PSS). Topographical images reveal the surface features and can highlight differences between various formulations or treatments. For instance, AFM can show the appearance of circular or elongated domains on a surface after grafting with polystyrenesulfonate, providing information on how the polymer arranges itself.

Beyond topography, AFM can also probe localized properties. Techniques like PeakForce Quantitative Nano-mechanical Properties (PF-QNM) can measure mechanical properties such as adhesion and modulus at the nanoscale. This capability allows for the mapping of different components in polymer blends based on their mechanical contrast, providing insights into the conformation and mechanical properties of the grafted polymers.

X-ray Diffraction (XRD) for Amorphous and Crystalline Phase Analysis

X-ray Diffraction (XRD) is a powerful technique used to probe the long-range order in materials. In polymers, XRD patterns can distinguish between ordered crystalline regions, which produce sharp diffraction peaks, and disordered amorphous regions, which result in broad halos.

Research on sulfonated polystyrene (sPS), the parent polymer of PLSS, indicates that it is predominantly amorphous. Studies have shown that sPS exhibits a broad, diffuse peak, often referred to as an amorphous halo, in its XRD diffractogram at a 2θ angle of approximately 19.4°. This lack of sharp peaks is characteristic of a material without a well-defined, repeating crystalline structure. Similarly, poly(sodium 4-styrenesulfonate), the sodium salt counterpart to PLSS, also shows a diffraction pattern dominated by broad peaks, confirming its largely amorphous nature.

When PLSS is blended with other polymers, such as in a sulfonated polystyrene-maleated natural rubber blend, the resulting material also shows a combination of amorphous and crystalline features, with the sPS component contributing to the amorphous background. scitepress.org The amorphous nature of the polystyrenesulfonate backbone is significant because ion transport in polymer electrolytes is generally favored in the amorphous phase, where segmental motion of the polymer chains is more pronounced.

PolymerObserved XRD FeaturesInterpretationApproximate 2θ Position
Sulfonated Polystyrene (sPS)Broad amorphous haloPredominantly amorphous structure~19.4°
Poly(sodium 4-styrenesulfonate)Two broad peaksAmorphous nature15°-25° and 25°-33°

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are essential for determining the operational temperature range and stability of polymer electrolytes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition, including hydration states.

Studies on the closely related poly(sodium 4-styrenesulfonate) reveal a complex, multi-stage degradation process under an inert atmosphere. marquette.edu The initial mass loss, occurring at relatively low temperatures, is typically attributed to the release of absorbed or bound water, indicating the hygroscopic nature of the material. The primary decomposition of the polymer backbone occurs at much higher temperatures.

The degradation profile for poly(sodium 4-styrenesulfonate) can be summarized in four main stages marquette.edu:

Stage 1 (210-280°C): An initial mass loss of approximately 5%, which can be associated with the loss of more strongly bound water and the initial stages of desulfonation.

Stage 2 (430-500°C): A more significant mass loss of about 13%, corresponding to the primary decomposition of the polymer.

Stage 3 (525-600°C): Continued degradation with a further mass loss of 8%.

Stage 4 (600-900°C): A slow, extended degradation accounting for an additional 17% mass loss.

Notably, at 900°C, a significant portion of the sample (around 59%) remains as a non-volatile residue, suggesting the formation of a stable char. marquette.edu This high char yield is a characteristic feature of sulfonated polystyrene salts. While the specific temperatures may vary slightly for Poly(this compound) due to the different cation, a similar multi-stage decomposition profile is expected.

Degradation StageTemperature Range (°C)Mass Loss (%)Associated Process
1210 - 280~5Loss of bound water/Initial desulfonation
2430 - 500~13Main chain decomposition
3525 - 600~8Continued degradation
4600 - 900~17Slow char formation

Data based on poly(sodium 4-styrenesulfonate) as a proxy.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For pure Poly(this compound), which is largely amorphous, a distinct melting point is not expected. The key thermal event would be the glass transition temperature, which marks the transition from a rigid, glassy state to a more rubbery, flexible state. This transition is critical as it corresponds to an increase in polymer chain mobility, which is essential for ionic conduction.

In studies of blended polymer electrolytes composed of poly(ethylene oxide) (PEO) and Poly(this compound) (PLSS), the thermal behavior is influenced by both components. DSC results for these blends show that the melting point and enthalpy of fusion of the PEO component are affected by the presence of PLSS. echemmat.com As the concentration of PLSS increases (corresponding to a lower [EO]/[Li] ratio), the melting temperature and enthalpy of fusion of PEO decrease. This indicates that the PLSS disrupts the crystalline structure of PEO, promoting a more amorphous morphology which is beneficial for ionic conductivity. echemmat.com In these particular blend studies, the glass transition temperature of PLSS was not distinctly observed, which can sometimes occur in polymer blends or with certain polymeric structures.

[EO]/[Li] Ratio in PEO/PLSS BlendMelting Temperature (Tm) of PEO (°C)Enthalpy of Fusion (ΔHm) of PEO (J/g)
856.378.3
1058.285.4
1259.196.5
1460.5102.7

Data from blended polymer electrolytes containing PEO and PLSS. echemmat.com

Electrochemical Characterization Methods

The electrochemical properties of Poly(this compound) are paramount for its function as a polymer electrolyte. Key parameters include ionic conductivity and the lithium ion transference number.

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of electrolyte materials. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the material can be determined. From the bulk resistance obtained from the Nyquist plot, the ionic conductivity (σ) can be calculated.

For single-ion conducting polymer electrolytes based on PLSS, such as those blended with PEO, the ionic conductivity is highly dependent on temperature and composition. Research has shown that an optimal composition exists for maximizing ionic conductivity. For a PEO/PLSS blended electrolyte, the highest ionic conductivity was achieved at an [EO]/[Li] ratio of 8.0. echemmat.com

The temperature dependence of ionic conductivity typically follows an Arrhenius or Vogel-Tammann-Fulcher (VTF) relationship, indicating that conductivity is a thermally activated process linked to polymer segmental motion. For the optimized PEO/PLSS blend, the ionic conductivity shows a significant increase with temperature. There is often an abrupt change in conductivity around the melting temperature of the PEO component (~60°C), corresponding to the transition to a more amorphous and mobile phase. echemmat.com

Temperature (°C)Ionic Conductivity (S/cm) for PEO/PLSS Blend ([EO]/[Li] = 8)
30~1.0 x 10-6
50~8.0 x 10-6
70~5.0 x 10-5
90~1.5 x 10-4

Data for an optimized PEO/PLSS blended polymer electrolyte. echemmat.com

The lithium ion transference number (tLi+) is a critical parameter for a battery electrolyte, representing the fraction of the total ionic current carried by the lithium cations. In an ideal single-ion conductor, tLi+ would be equal to 1. A high transference number is desirable to minimize concentration polarization during battery operation, which can limit power density and lead to dendrite formation.

For polyelectrolytes like PLSS, where the anion is covalently bound to the polymer backbone, the anionic mobility is significantly restricted, leading to a high lithium ion transference number. The most common technique for determining tLi+ is a combination of AC impedance and DC polarization measurements on a symmetric Li | polymer electrolyte | Li cell, often referred to as the Bruce-Vincent method. pw.edu.pllithiuminventory.com

Studies on blended polymer electrolytes composed of PEO and PLSS have confirmed their single-ion conducting behavior. A measured lithium ion transference number for such a system was reported to be 0.85, which is significantly higher than that of conventional liquid electrolytes (typically 0.2-0.4). echemmat.com Another study on a similar PEO/LiTFSI/PLSS system reported a tLi+ of 0.66 at 70°C. researchgate.net It is important to note that under certain conditions of high concentration and for polyelectrolytes with specific chain lengths, ion correlation effects can lead to complex transport phenomena, including the observation of negative transference numbers where lithium ions move with the polyanion clusters. nih.gov

Polymer Electrolyte SystemMeasurement MethodReported Li+ Transference Number (tLi+)
PEO/PLSS BlendAC Impedance and DC Polarization0.85
PEO/LiTFSI/PLSS Blend (at 70°C)AC Impedance and DC Polarization0.66

Cyclic Voltammetry for Electrochemical Stability Window Determination

Cyclic voltammetry is a potent electrochemical technique utilized to determine the electrochemical stability window (ESW) of polymer electrolytes like poly(this compound). The ESW is a critical parameter, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive degradation. gatech.edu This stability is paramount for the performance and lifespan of electrochemical devices, such as lithium-ion batteries. gatech.edu

The method involves applying a linearly ramping potential to a working electrode and then reversing the scan, while measuring the resulting current. mdpi.com The onset of a significant and sustained increase in current at high or low potentials indicates the electrochemical limits of the electrolyte. stanford.edu For a polymer electrolyte system, the experiment is typically conducted using a three-electrode cell, with lithium metal often serving as both the counter and reference electrode, and an inert material like stainless steel or platinum as the working electrode.

The oxidative stability limit is determined by the anodic scan, where a sharp increase in current signifies the oxidation of the polymer or the lithium salt. Conversely, the reductive stability limit is identified during the cathodic scan, where a current increase points to reduction processes. The potential difference between these two limits constitutes the electrochemical stability window.

Several factors can influence the measured ESW, including the scan rate, the type of electrode material, and the concentration and type of lithium salt incorporated into the poly(this compound) matrix. stanford.edu A wider electrochemical stability window is generally desirable, as it allows for the use of higher voltage electrode materials, thereby increasing the energy density of the battery. gatech.edu

Below is a representative data table illustrating the kind of results obtained from cyclic voltammetry experiments on a poly(this compound) based polymer electrolyte.

Parameter Value
Scan Rate0.1 mV/s
Working ElectrodeStainless Steel
Counter/Reference ElectrodeLithium Metal
Anodic Stability Limit (vs. Li/Li+)4.5 V
Cathodic Stability Limit (vs. Li/Li+)0.1 V
Electrochemical Stability Window (ESW) 4.4 V

Note: The data in this table is illustrative and intended to represent typical findings.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties. For poly(this compound), these parameters affect its viscosity, processability, and the mechanical integrity of membranes or gels formed from it.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgpolymersource.ca The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. wikipedia.org

Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. wikipedia.org A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. researchgate.net

To determine the molecular weight, the GPC system is calibrated with polymer standards of known molecular weights, often polystyrene standards. wikipedia.org This calibration curve relates the elution volume to the molecular weight. From the resulting chromatogram of the poly(this compound) sample, several key parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. polymersource.ca

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain. Mw is always greater than or equal to Mn. polymersource.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains have the same length (a monodisperse sample), while higher values signify a broader distribution. polymersource.ca

The molecular characteristics of poly(this compound) are crucial for its application. For instance, a higher molecular weight might lead to better mechanical properties but could also increase the viscosity, making it more difficult to process. A narrow PDI is often desirable for ensuring consistent and predictable material properties.

The following table presents typical GPC data for a sample of poly(this compound).

Parameter Description Value
Mn ( g/mol ) Number-Average Molecular Weight50,000
Mw ( g/mol ) Weight-Average Molecular Weight75,000
PDI (Mw/Mn) Polydispersity Index1.5

Note: The data in this table is illustrative and intended to represent typical findings.

Investigation of Swelling Behavior

Poly(this compound) is a polyelectrolyte and, when cross-linked, can form hydrogels that have the ability to absorb and retain large amounts of water or aqueous solutions. nih.gov The swelling behavior of these hydrogels is a critical property for applications in areas such as drug delivery, sensors, and superabsorbents. mdpi.com

The swelling of poly(this compound) hydrogels is primarily driven by the osmotic pressure difference between the interior of the gel and the external solution. The presence of sulfonate (SO3-) groups along the polymer chain leads to a high concentration of counter-ions (Li+) within the gel. This creates an osmotic imbalance that draws water into the hydrogel network. researchgate.net

The extent of swelling is influenced by several factors, including:

pH of the surrounding medium: The sulfonate groups on the styrenesulfonate monomer are strongly acidic, meaning they remain ionized over a wide pH range. mdpi.com However, the swelling can still be influenced by pH, especially in the presence of other ionizable groups or in complex formulations. researchgate.net

Ionic strength of the external solution: An increase in the ionic strength of the external solution reduces the osmotic pressure difference between the gel and the solution. This is because the mobile ions in the external solution shield the electrostatic repulsion between the fixed charges on the polymer chains, leading to a decrease in the swelling ratio. nih.govmdpi.com

Cross-linking density: A higher degree of cross-linking results in a more tightly bound polymer network, which restricts the expansion of the hydrogel and thus reduces its swelling capacity. nih.gov

The swelling behavior is typically quantified by the swelling ratio (SR), which can be calculated using the following formula:

SR = (Ws - Wd) / Wd

Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

The table below shows hypothetical swelling data for a poly(this compound) hydrogel in different media.

Swelling Medium pH Ionic Strength (M) Swelling Ratio (SR)
Deionized Water7.00150
Phosphate Buffered Saline7.40.1580
Hydrochloric Acid Solution1.20.175

Note: The data in this table is illustrative and intended to represent typical findings.

Applications of Poly Lithium P Styrenesulfonate in Advanced Materials

Ion Exchange Membranes (IEMs)

Ion exchange membranes are crucial components in various electrochemical processes, facilitating the selective transport of ions. PLiSS is particularly valuable in the fabrication of cation exchange membranes due to the negatively charged sulfonate groups fixed to the polymer backbone, which allows for the transport of cations like lithium.

The development of cation exchange membranes (CEMs) often involves the use of sulfonated polymers. Polystyrene-based membranes are common, and the incorporation of lithium as the counter-ion in poly(styrene sulfonate) creates a material well-suited for applications where lithium ion transport is desired. mdpi.comresearchgate.net Most commercially available CEMs for electrodialysis are fabricated from styrene-co-divinylbenzene matrices. mdpi.com However, these can be limited by difficulties in controlling the membrane structure. mdpi.com

To overcome these limitations, novel CEMs have been developed. One approach involves the synthesis of poly(vinyl alcohol-b-sodium styrene (B11656) sulfonate) block copolymers, which can then be crosslinked to form membranes. mdpi.comnih.gov This method allows for better control over the distribution of the fixed charges and can result in performance comparable to conventional CEMs. mdpi.com The ion-exchange capacity of such membranes can be easily controlled by adjusting the ratio of the base polymer to the polyelectrolyte. mdpi.com The resulting semi-interpenetrating network (semi-IPN) structure fixes the polyelectrolyte chains within the crosslinked polymer matrix. mdpi.com

Electrodialysis (ED) is a key technology for desalination and the concentration of brines, and the performance of the ion exchange membranes is critical to its efficiency. columbia.edunih.gov The design and optimization of CEMs for these processes focus on achieving high permselectivity and low membrane resistance. nih.gov

In the context of lithium recovery from brines, electrodialysis has shown great potential as a more environmentally friendly alternative to traditional evaporation methods. nih.gov Studies have demonstrated the effectiveness of ED in concentrating lithium salt solutions, with lithium chloride solutions being concentrated up to 18-fold from their initial concentration. nih.gov The efficiency of this process is influenced by factors such as current density, voltage, and the composition of the brine. nih.gov

Research into sulfonated polyethersulfone (sPES) membranes for brackish water desalination has shown that optimizing fabrication parameters, such as solvent evaporation time, can significantly enhance membrane performance. utep.eduresearchgate.net For instance, sPES membranes performed optimally with a one-hour solvent evaporation time, demonstrating superior performance in desalination applications. researchgate.net The modular synthesis of sulfonated polystyrene random copolymers also allows for the tailoring of membrane properties by controlling synthesis time and reagent concentrations, leading to improved permselectivity and efficiency. columbia.edu

A study on poly(vinyl alcohol)-based CEMs demonstrated that a membrane with a specific composition (CCEG = 8.3 mol% and CGA = 0.10 vol. %) exhibited a high dynamic transport number of 0.99 and a low membrane resistance of 1.6 Ωcm2. nih.gov

Membrane TypeApplicationKey Performance MetricValue
Poly(vinyl alcohol)-based CEMElectrodialysisDynamic Transport Number0.99
Poly(vinyl alcohol)-based CEMElectrodialysisMembrane Resistance1.6 Ωcm²
Sulfonated PolystyreneHigh Salinity ElectrodialysisPermselectivityEnhanced

The conventional synthesis of polymeric membranes often involves the use of toxic organic solvents, which raises environmental and health concerns. ladewig.coextrica.com Consequently, there is a growing emphasis on developing "green" synthesis routes for high-performance membranes. ladewig.comdpi.com A key strategy in green membrane synthesis is the avoidance of hazardous organic solvents and the substitution with more environmentally benign alternatives like water. ladewig.cokaust.edu.sa

One innovative and environmentally friendly method for synthesizing high-performance CEMs involves the in situ polymerization of lithium p-styrenesulfonate within a porous support, completely avoiding the use of organic solvents and strong acids. rsc.org This approach not only reduces the environmental impact but also allows for rapid synthesis by optimizing the preparation procedures. rsc.org The use of a monomer that already contains the functional sulfonate group eliminates the need for a separate sulfonation step, further streamlining the process and reducing chemical waste. rsc.org

Water-soluble polymers like poly(vinyl alcohol) (PVA) are also being explored for the green synthesis of CEMs. ladewig.co Since PVA is soluble in water, the entire membrane preparation can be conducted in an aqueous medium, thereby eliminating the need for organic solvents. ladewig.co

The ultimate goal of green membrane synthesis is to create a completely eco-friendly process, encompassing the raw materials, membrane preparation, and any post-treatment procedures. ladewig.co

Polymer Electrolytes for Energy Storage Devices

Polymer electrolytes are a critical component in the development of next-generation solid-state lithium batteries, offering potential improvements in safety and energy density compared to traditional liquid electrolytes. mdpi.comnih.gov

In conventional lithium battery electrolytes, both cations and anions are mobile, which can lead to the formation of concentration gradients and limit the battery's power output. nih.govescholarship.org Single-ion conducting polymer electrolytes (SICPGEs) address this issue by immobilizing the anion on the polymer backbone, allowing only the lithium cations to move. nih.govescholarship.org This results in a lithium-ion transference number (tLi+) approaching unity, which can suppress the growth of lithium dendrites and enable higher charge-discharge rates. nih.govenergy.gov

Poly(lithium-p-styrenesulfonate) is a key material in the design of SICPGEs. By incorporating PLiSS into a polymer matrix, the sulfonate anions are fixed, facilitating single-ion conduction.

Various architectures based on poly(this compound) have been developed to achieve high lithium-ion transference numbers. One common approach is to blend PLiSS with a flexible polymer that can facilitate ion transport, such as poly(ethylene oxide) (PEO). echemmat.comresearchgate.net These blended polymer electrolytes have demonstrated significantly high lithium-ion transference numbers. echemmat.com

For example, a blended polymer electrolyte composed of PEO and PLiSS exhibited a lithium-ion transference number of 0.85. echemmat.comresearchgate.net Another study on a semi-interpenetrating polymer network based on poly(lithium 4-styrenesulfonate) reported an even higher lithium-ion transference number of 0.91. polymer.cn This particular electrolyte also showed a promising ionic conductivity of 0.97 × 10-3 S cm-1 at 25 °C and a wide electrochemical window of 4.7 V. polymer.cn The LiFePO4/membrane/Li cell using this electrolyte demonstrated stable cycling performance, with a capacity retention rate of 93.8% after 78 cycles at 1 C. polymer.cn

A different approach utilized a gel polymer electrolyte based on a poly(ethylene-ran-butylene)-block-polystyrene (SEBS) block copolymer functionalized with benzenesulfonylimide anions. This system achieved a lithium-ion transference number of 0.72 and an ionic conductivity of 0.6 mS·cm−1 at 25 °C. mdpi.com

Electrolyte SystemLithium-Ion Transference Number (tLi+)Ionic Conductivity (S/cm)Temperature (°C)
PEO and PLiSS Blend0.85--
Poly(lithium 4-styrenesulfonate)@polymethylmethacrylate0.910.97 x 10-325
SEBS-based Gel Polymer Electrolyte0.720.6 x 10-325

Conductive Binders for Lithium-Ion Battery Electrodes

One notable application is the use of hydrophilic poly(lithium 4-styrenesulfonate) as a binder in ceramic-coated separators for lithium-ion batteries. mdpi.com The hydrophilic nature of PLSS improves the wettability of the separator by the liquid electrolyte, leading to better ion transport. mdpi.com Cells incorporating these separators with a high content of PLSS demonstrated improved capacity retention, highlighting the beneficial role of the polymer in maintaining electrode integrity and performance. mdpi.com

In another approach, polystyrene sulfonate (PSS) has been used as a precursor for creating a stable, thin carbonaceous layer on the surface of silicon anodes through pyrolysis. mdpi.com This layer, which forms strong covalent bonds with the silicon surface, helps to buffer the large volume changes of silicon during lithiation and delithiation, thus improving cycling stability. mdpi.com

The effective integration of a binder with the active electrode material is key to its functionality. For high-capacity anode materials like silicon, which undergo significant volume expansion (up to 300%) during charging, the mechanical properties of the binder are paramount. biu.ac.ilmdpi.comyoutube.com The binder must be elastic enough to accommodate these changes without losing adhesion, which would lead to electrical isolation of the active material and rapid capacity fade. biu.ac.ilnrel.govrsc.org

The use of PSS derivatives demonstrates a promising strategy for interface engineering in silicon-based anodes. A composite of porous micro-silicon grafted with a PSS-derived phenyl-based thin film and coated with polyaniline (PANI) exhibited a high reversible capacity of approximately 1500 mAh g⁻¹ after 100 cycles at a current of 0.1 A g⁻¹. mdpi.com This enhanced performance is attributed to the stable interface created by the PSS-derived layer and the improved conductivity from the PANI coating, which facilitates efficient lithium-ion transport to the silicon surface. mdpi.com

Table 2: Performance of a por-mSi@PSS/PANI Anode
MetricValue
Initial Charge Capacity2826 mAh g⁻¹
Initial Discharge Capacity2561 mAh g⁻¹
Initial Coulombic Efficiency90.6%
Reversible Capacity after 100 cycles at 0.1 A g⁻¹~1500 mAh g⁻¹

Electrolyte Components for Supercapacitors

Supercapacitors are energy storage devices that offer high power density and long cycle life, bridging the gap between conventional capacitors and batteries. mdpi.com The performance of a supercapacitor is heavily influenced by the properties of its electrode materials and electrolyte. Polymeric materials can be utilized as both solid electrolytes and as components in composite electrodes.

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a widely studied conductive polymer composite with applications in various electronic devices, including supercapacitors. mdpi.com In this composite, PEDOT provides high electronic conductivity, while the PSS component ensures water dispersibility and acts as a charge-balancing dopant. mdpi.com PEDOT:PSS is an attractive material for supercapacitor electrodes due to its high theoretical capacitance, excellent flexibility, and solution processability.

Numerous studies have demonstrated the high performance of PEDOT:PSS-based supercapacitors. For instance, a supercapacitor using a PEDOT:PSS/multi-walled carbon nanotube (MWCNT) composite electrode in a potassium iodide (KI) redox-active electrolyte achieved a high specific capacity of 51.3 mAh/g and maintained 87.6% of its capacity after 3000 cycles. nih.gov The synergistic effect of the redox reactions in both the electrode and the electrolyte contributes to this high performance. nih.gov

In another example, a stretchable and transparent supercapacitor was fabricated using PEDOT:PSS electrodes decorated with manganese dioxide (MnO₂) nanoparticles. mdpi.com This device exhibited an areal capacitance of 1.14 mF cm⁻² and retained nearly 90% of its initial capacitance after 5000 stretching cycles at 20% strain, showcasing the potential for use in wearable electronics. mdpi.com

Table 3: Performance of Various PEDOT:PSS-Based Supercapacitors
Electrode MaterialElectrolyteSpecific CapacitanceEnergy DensityPower DensityCycling Stability
PEDOT:PSS/MWCNTs1 M H₂SO₄-0.1 M KI1314.24 F/g at 1 A/g--87.6% retention after 3000 cycles
PEDOT:PSS/MnO₂ NPsLiCl/PVA gel1.14 mF cm⁻²--89.92% retention after 5000 cycles (20% strain)
PEDOT:Nafion-74.2 F cm⁻³23.1 mWh cm⁻³0.47 W cm⁻³~98.7% retention after 1000 cycles
3D-printed PEEK/MWCNT with PEDOT:PSS coating-12.55 mF cm⁻³ at 50 mV s⁻¹1.98 µW h cm⁻³--
Advanced Electrolyte Design for Enhanced Capacitive Performance

The design of advanced electrolytes is crucial for enhancing the performance of capacitive energy storage devices such as supercapacitors. While direct and extensive research on Poly(this compound) (PLSS) specifically for enhancing capacitive performance is not widely available, its properties as a single-ion conductor in lithium battery electrolytes provide a strong basis for its potential in advanced capacitor electrolyte design. The core principle is to immobilize the anionic group (styrenesulfonate) on the polymer backbone, allowing only the lithium cations to be mobile.

In conventional liquid electrolytes used in supercapacitors, both cations and anions are mobile. During the charging process, this can lead to the formation of a salt concentration gradient within the electrolyte, which in turn causes an increase in the internal resistance of the device and limits its performance. By designing a single-ion conducting polymer electrolyte with PLSS, the anion is no longer free to move, which can mitigate the issue of concentration polarization. This approach is anticipated to lead to a more stable and efficient charge and discharge process in a capacitive system.

Blended polymer electrolytes composed of Poly(ethylene oxide) (PEO) and PLSS have been investigated for their single-ion conducting behavior. In such systems, a high lithium-ion transference number has been achieved, with one study reporting a value of 0.85. researchgate.net This indicates that the majority of the ionic current is carried by the lithium ions. The ionic conductivity of these blended electrolytes is dependent on the concentration of PLSS. For instance, an optimal ratio of [EO]/[Li] = 8.0 was identified for maximizing ionic conductivity. researchgate.net

The table below summarizes the properties of a PEO/PLSS blended polymer electrolyte, highlighting its characteristics as a single-ion conductor.

PropertyValueReference
Lithium Ion Transference Number (tLi+)0.85 researchgate.net
Optimal [EO]/[Li] for Max. Ionic Conductivity8.0 researchgate.net

While these findings are primarily in the context of lithium polymer batteries, the fundamental advantage of single-ion conduction is transferable to the field of electric double-layer capacitors (EDLCs). In an EDLC, energy is stored by the accumulation of ions at the electrode-electrolyte interface. By using a PLSS-based single-ion conductor, the structure and dynamics of the electric double layer could be precisely controlled, potentially leading to a higher capacitance and improved rate capability.

It is important to note that the sodium salt counterpart, Poly(sodium-P-styrenesulfonate) (PSS), has been more extensively studied in the context of supercapacitors, often as a component of the electrode material rather than the electrolyte itself. These studies have shown that the presence of sulfonate groups can enhance the electrochemical performance. This suggests that PLSS, as an electrolyte component, holds promise for similar or enhanced performance in lithium-ion capacitors.

Advanced Materials in Biological Systems (Focus on Material Science Aspects)

Conductive Coatings for Bio-Integrated Electronics (e.g., neural interfaces)

The application of Poly(this compound) in conductive coatings for bio-integrated electronics, particularly neural interfaces, is an emerging area with significant potential, though much of the current research is dominated by its sodium counterpart, PSS, in combination with other conductive polymers. The most prominent example is the use of PSS in formulations of Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonate) (PEDOT:PSS).

PEDOT:PSS is a widely used conductive polymer in bioelectronics due to its high conductivity, biocompatibility, and stability in aqueous environments. nih.gov In this composite material, PSS acts as a charge-balancing dopant and a dispersant, enabling the formation of stable aqueous dispersions of PEDOT, which can be easily processed into thin conductive films. nih.gov These films are critical for the development of soft and flexible bioelectrodes that can form a seamless interface with biological tissues, such as the brain or peripheral nerves.

For neural interfaces, the mechanical properties of the electrode coating are as important as its electrical properties. There is often a significant mechanical mismatch between rigid traditional electrodes and soft neural tissue, which can lead to inflammation and tissue damage over time. Conductive polymer coatings like PEDOT:PSS offer a much lower Young's modulus, closer to that of biological tissue, thereby improving the long-term biocompatibility and performance of neural implants. nih.gov

While PSS is the standard, the use of PLSS in such formulations is a logical extension, particularly for applications where the specific ionic environment is critical or where lithium ions may play a therapeutic or signaling role. The choice of the counterion (sodium vs. lithium) in the polyelectrolyte can influence the final properties of the conductive polymer film, including its conductivity and microstructure. In the context of neural interfaces, CPs doped with PSS have been shown to be effective. nih.gov The use of smaller dopants in conducting polymers can lead to higher structural regularity and conductivity. nih.gov

The table below summarizes the role of PSS in a common conductive polymer used for bio-integrated electronics, which provides a framework for the potential application of PLSS.

ComponentRole in Conductive CoatingRelevance to Bio-Integrated Electronics
Poly(styrenesulfonate)Charge-balancing dopant, dispersant for conductive polymer (e.g., PEDOT)Enables the formation of stable, biocompatible, and conductive thin films for flexible electrodes.
Conductive Polymer (e.g., PEDOT)Provides electronic conductivityAllows for the transmission of electrical signals between the electronic device and biological tissue.

Fabrication of Hydrogels for Controlled Swelling and Architectural Control

Poly(styrene sulfonic acid) and its salts, including the lithium form, are known to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The swelling behavior of these hydrogels can be precisely controlled by various factors, making them suitable for a range of biomedical applications.

The swelling of poly(styrene sulfonic acid) (PSSA) hydrogels is highly sensitive to the ionic environment. rsc.orgnih.gov Studies on PSSA hydrogels have shown that the extent of swelling or deswelling is influenced by the specific ions present in the surrounding solution. For instance, the deswelling behavior in the presence of different cations follows the sequence Li+ < Na+ < K+ < Ca2+. nih.gov This ion-specific response is attributed to interactions between the ions and the sulfonate groups as well as the phenyl rings of the polymer, including effects on hydrogen bonding, cation-pi interactions, and hydrophobic interactions. nih.gov This high degree of control over the swelling behavior is crucial for applications where the hydrogel's volume change is a key functional aspect.

The architectural control of these hydrogels can be achieved during the fabrication process. For example, PSSA hydrogels can be prepared by radiation crosslinking. nih.gov The crosslinking density, which can be controlled by the radiation dose and the concentration of a crosslinking agent, directly influences the mechanical properties and the equilibrium swelling ratio of the hydrogel.

Hydrogels based on polystyrenesulfonate have been investigated for drug delivery applications, where the controlled swelling is used to modulate the release of a therapeutic agent. mdpi.comnih.gov The pH-responsive nature of these hydrogels, often achieved by copolymerizing with other monomers like acrylic acid, allows for targeted drug release in specific physiological environments. mdpi.comnih.gov

The table below outlines the factors influencing the swelling and architectural control of polystyrenesulfonate-based hydrogels.

FactorInfluence on Hydrogel Properties
Ionic Species in SolutionAffects the degree of swelling/deswelling in a predictable manner (ion-specific effects). nih.gov
Crosslinking DensityControls the mechanical strength and maximum swelling capacity of the hydrogel.
pH of the EnvironmentCan be used to trigger swelling or collapse in pH-sensitive hydrogel formulations. mdpi.comnih.gov
Copolymer CompositionAllows for the tuning of the hydrogel's chemical and physical properties, including its responsiveness to stimuli. mdpi.comnih.gov

Heparin-Mimicking Structures in Synthetic Membrane Design

Heparin is a naturally occurring polysaccharide with potent anticoagulant properties, which are largely attributed to the presence of negatively charged sulfate (B86663) and carboxylate groups. Synthetic polymers that mimic the chemical structure and biological activity of heparin are of great interest for the development of biocompatible materials, particularly for blood-contacting medical devices like synthetic membranes for blood purification.

Polymers containing sulfonate groups, such as poly(styrenesulfonate), are excellent candidates for creating heparin-mimicking surfaces. The sulfonic acid groups on the polymer chain can mimic the sulfate groups of heparin, providing a high negative charge density that is crucial for anticoagulant activity. researchgate.netacs.org

In the design of synthetic membranes, polyethersulfone (PES) is a commonly used base material. To improve its biocompatibility and reduce blood clotting on the membrane surface, it can be modified with heparin-mimicking polymers. One approach involves the in-situ cross-linking polymerization of monomers like sodium styrene sulfonate onto the PES membrane surface. researchgate.net This results in a membrane with a surface rich in sulfonate groups, which has been shown to decrease protein adsorption, suppress platelet adhesion, and prolong clotting times. researchgate.net

The development of heparin-mimicking polymers allows for greater control over the material's properties compared to using natural heparin. Synthetic routes enable the tuning of molecular weight, charge density, and architecture of the polymer, which in turn allows for the fine-tuning of its biological activity. acs.orgnih.gov This can lead to the development of materials with enhanced therapeutic efficacy and reduced side effects. nih.gov

The table below summarizes the key features of poly(styrenesulfonate) that make it suitable for heparin-mimicking applications in synthetic membrane design.

Feature of Poly(styrenesulfonate)Role in Heparin-Mimicking Structures
High Density of Sulfonate GroupsMimics the negatively charged sulfate groups of heparin, contributing to anticoagulant properties. researchgate.netacs.org
Synthetic OriginAllows for controlled synthesis and modification to optimize biological performance. acs.orgnih.gov
Ability to be Immobilized on SurfacesCan be used to create stable, biocompatible coatings on medical devices like synthetic membranes. researchgate.net

Other Functional Materials

Development of Thin Films and Coatings

Poly(this compound) and its sodium analog are versatile materials for the development of thin films and coatings with a wide range of functional properties. These polyelectrolytes can be processed from aqueous solutions, making them suitable for various coating techniques that are both cost-effective and environmentally friendly.

One of the most significant applications of polystyrenesulfonate thin films is in the field of conductive polymers, particularly as a component of PEDOT:PSS. Thin films of PEDOT:PSS are used as transparent conductive electrodes in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronics. researcher.life The PSS component is crucial for the processability and performance of these films.

Beyond conductive applications, polystyrenesulfonate thin films can be used for surface modification to control properties such as wettability, adhesion, and biocompatibility. The ability to form uniform, thin coatings makes them suitable for applications in sensors, membranes, and as passivation layers in electronic devices. For example, PSS thin films have been shown to provide good surface passivation for silicon wafers. researcher.life

The development of thin solid-state electrolyte films is another area where PLSS could be highly beneficial. Thin-film lithium-ion batteries are a promising next-generation energy storage technology, and the use of a solid polymer electrolyte like PLSS could offer advantages in terms of safety and design flexibility. echemmat.comwikipedia.org The ability to fabricate thin, uniform electrolyte layers is critical for the performance of these devices. wikipedia.org

The table below provides an overview of the applications of polystyrenesulfonate in thin films and coatings.

Application AreaFunction of Polystyrenesulfonate Film/CoatingExample
Conductive PolymersDopant and dispersant for conductive polymers like PEDOT. researcher.lifeTransparent electrodes in OLEDs and OPVs.
Surface PassivationForms a protective layer on semiconductor surfaces. researcher.lifeSilicon wafer passivation in solar cells.
Solid-State ElectrolytesActs as a single-ion conducting solid electrolyte. echemmat.comThin-film lithium-ion batteries.
Surface ModificationAlters the surface properties of a substrate.Control of wettability and adhesion.

Polymer Composites with Nanofillers (e.g., Carbon Quantum Dots)

The integration of nanofillers into a Poly(this compound) matrix is a key strategy for developing advanced composite materials with tailored properties. While Poly(this compound) offers inherent ionic conductivity, creating composites with nanofillers can significantly enhance its mechanical, thermal, and, most importantly, electrochemical performance for specific applications. Carbon quantum dots (CQDs), a class of zero-dimensional carbon nanoparticles typically smaller than 10 nm, have emerged as particularly effective nanofillers due to their unique electronic properties, high surface area, and tunable surface chemistry.

The primary motivation for incorporating nanofillers is to address the intrinsic limitations of the polymer and unlock new functionalities. For instance, the introduction of rigid nanofillers can improve the mechanical robustness of the polymer electrolyte membrane, which is crucial for the durability of energy storage devices. In the context of electrochemical applications like lithium-ion batteries, nanofillers play a critical role in enhancing charge and ion transport kinetics.

Detailed Research Findings:

Recent research has focused on leveraging CQDs to boost the performance of materials used in next-generation batteries. The functional groups on the surface of CQDs can interact with the polymer matrix and electrolytes, creating favorable interfaces for ion transport and improving the stability of the solid electrolyte interphase (SEI). researchgate.net

A significant area of application is in advanced lithium-sulfur (Li-S) batteries, which are promising due to their high theoretical energy density but are hindered by issues like the dissolution and shuttling of lithium polysulfide (LiPS) intermediates.

Enhanced Ion Transport and Polysulfide Trapping: Studies have shown that functionalized CQDs can be designed to have strong chemical binding effects with polysulfides. researchgate.net For example, polyethylenimine-functionalized carbon dots (PEI-CDots) used as an additive in cathodes have demonstrated the ability to effectively immobilize LiPSs. This mitigates the shuttle effect, which is a primary cause of rapid capacity decay and low sulfur utilization. The result is a composite material that facilitates fast ion transport while confining the active material, leading to significantly improved cycle life and efficiency, even at high current densities. researchgate.net

Improved Anode Performance: Beyond the cathode, CQDs are used to modify anode materials. The application of a biomass-derived carbon coating, which has properties similar to CQDs, on Li4Ti5O12 (LTO) anodes has been shown to dramatically enhance electrochemical performance. mdpi.com The carbon layer creates a conductive network on the surface of the LTO particles. This network provides shorter diffusion pathways for lithium ions and improves electronic conductivity. mdpi.com The result is a higher specific capacity and superior performance at high charge-discharge rates compared to the uncoated material. mdpi.comrsc.org

The table below summarizes the performance improvements observed in an LTO anode material after being coated with a CQD-like carbon layer derived from a biomass precursor.

MaterialCurrent Rate (C-Rate)Initial Specific Capacity (mAhg⁻¹)Capacity Retention
Pristine Li4Ti5O12 (LTO)0.1173Lower
LTO/Carbon Composite (LTO/C)0.121153% (from 0.1C to 20C)

This strategy of using CQDs and other carbon nanofillers is not limited to Li-S batteries or LTO anodes. Similar approaches, such as pyrolyzing polystyrene sulfonate to form a thin carbonaceous layer on silicon anodes, have also proven effective in improving interfacial stability and creating effective pathways for Li+ ion transport. mdpi.com The incorporation of carbon nanofillers is a versatile and powerful method for engineering the properties of Poly(this compound) composites, making them highly promising for advanced energy storage applications.

Theoretical and Computational Investigations of Lithium P Styrenesulfonate Polymers

Molecular Dynamics Simulations for Ion Transport and Polymer Chain Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of polymer systems. By solving the classical equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the trajectories of individual particles, allowing for the study of complex phenomena such as ion transport and polymer chain dynamics.

In the context of lithium p-styrenesulfonate (LiPSS) polymers, MD simulations have been employed to elucidate the mechanisms of lithium-ion conduction. These simulations reveal that Li-ion transport is intricately linked to the segmental motion of the polymer chains. mdpi.com The lithium ions are coordinated to the sulfonate groups of the polymer, and their movement is facilitated by the local relaxation and rearrangement of the polymer backbone. mdpi.comfrontiersin.org

The dynamics of the polymer chains themselves are also a key area of investigation using MD simulations. The flexibility of the polystyrene backbone and the conformational changes of the polymer chains play a significant role in creating pathways for ion transport. mdpi.com Simulations can quantify polymer dynamics through metrics such as the radius of gyration and end-to-end distance, which provide information about the size and shape of the polymer coils. mdpi.com For sulfonated polystyrene, studies have shown that the polymer chain behaves as a flexible rod, with its effective length varying with the ionic strength of the surrounding medium. researchgate.net

The following table summarizes key parameters often investigated in MD simulations of ion and polymer dynamics in systems related to lithium p-styrenesulfonate.

ParameterDescriptionTypical Findings
Mean Squared Displacement (MSD) A measure of the average distance a particle travels over time. It is used to calculate the diffusion coefficient of ions and polymer segments.Li+ MSD reveals different transport regimes: ballistic at short times, followed by trapping and diffusive motion at longer times. elsevierpure.com
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. It provides insights into the coordination environment of ions.RDFs show strong coordination between Li+ ions and the oxygen atoms of the sulfonate groups. mdpi.com
Coordination Number The average number of nearest neighbors to a central particle. For Li+, it indicates the number of coordinating atoms from the polymer or solvent.The coordination number of Li+ with sulfonate oxygens is a key factor influencing ion mobility. semanticscholar.org
Polymer Segmental Dynamics The local motion and relaxation of the polymer chain segments.Faster segmental dynamics generally correlate with higher ionic conductivity as it facilitates Li+ hopping. mdpi.com

Density Functional Theory (DFT) for Ion-Anion Interactions and Binding Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of interactions between molecules and ions with high accuracy. In the study of lithium p-styrenesulfonate polymers, DFT calculations provide fundamental insights into the nature of the interactions between lithium ions and the sulfonate anion groups.

DFT calculations can be used to determine the binding energy between a lithium ion and the p-styrenesulfonate anion. This binding energy is a critical parameter that influences the ease of Li-ion dissociation from the polymer chain, which is a prerequisite for ion transport. A moderate binding energy is desirable; if the binding is too strong, the lithium ions will be effectively trapped by the sulfonate groups, leading to low ionic conductivity. Conversely, if the binding is too weak, the salt may not fully dissolve or associate with the polymer, which can also be detrimental to performance.

Studies on similar systems have shown a correlation between Li+ binding energy and ionic conductivity. mdpi.com DFT can be used to screen different polymer architectures and chemical modifications to tune the Li-ion binding energy for optimal performance. For instance, the introduction of different functional groups near the sulfonate group can alter the electron density distribution and, consequently, the strength of the Li+-sulfonate interaction.

The following table presents representative binding energies calculated using DFT for Li+ with various anions, illustrating the typical energy scales of such interactions.

Interacting SpeciesBinding Energy (eV)Reference System
Li+ with Sulfonate GroupVaries depending on the specific molecular environmentGeneral for sulfonated polymers researchgate.net
Li+ with Carbonyl Oxygen (in Ethylene Carbonate)~1.7 - 2.0Li+-EC complexes mdpi.com
Li+ with TFSI- Anion~5.0 - 6.0Li+-TFSI complexes nsf.gov

These calculations help in understanding the competitive coordination of Li+ ions when other species, such as solvent molecules or other anions, are present in the electrolyte system. DFT also aids in interpreting experimental spectroscopic data by calculating vibrational frequencies of different coordination structures. nsf.gov

Modeling of Polymer-Electrolyte Interface Phenomena

The performance of a solid-state battery is critically dependent on the properties of the interface between the polymer electrolyte and the electrodes. nasa.gov Computational modeling plays a vital role in understanding the complex phenomena that occur at this interface, such as the formation of the solid electrolyte interphase (SEI), charge transfer kinetics, and the potential for dendrite growth. nasa.govbu.edu

Simulations, often using MD, can model the structure and dynamics of the polymer electrolyte in contact with an electrode surface. nih.gov These models can reveal how the polymer chains arrange themselves at the interface and how this arrangement affects the transport of lithium ions across the boundary. For instance, simulations have shown that the interface can lead to a layering of the electrolyte components, which can decrease Li+ mobility perpendicular to the electrode. nih.gov

A key aspect of interfacial modeling is the investigation of the SEI layer, which forms on the anode surface during the initial charging cycles. nasa.gov The composition and properties of the SEI are crucial for the long-term stability and safety of the battery. Computational models can help to elucidate the chemical reactions that lead to SEI formation and to predict its ionic conductivity and electronic insulating properties.

The following table outlines key interfacial phenomena and the computational methods used to study them.

Interfacial PhenomenonComputational MethodKey Insights
Solid Electrolyte Interphase (SEI) Formation Quantum Chemistry (e.g., DFT), Reactive MDPrediction of reaction pathways and stable SEI components. elsevierpure.com
Ion Transport Across the Interface Molecular Dynamics (MD)Calculation of interfacial resistance and understanding of desolvation processes. nih.gov
Electrode-Polymer Adhesion DFT, MDDetermination of binding energies and mechanical stability of the interface.
Electrochemical Stability Window DFTCalculation of HOMO and LUMO energy levels to predict the voltage range at which the electrolyte is stable. daneshyari.com

These modeling efforts are essential for designing polymer electrolytes and interfaces that promote stable and efficient battery operation.

Prediction of Electrochemical Performance based on Polymer Structure

A major goal of theoretical and computational chemistry in the field of polymer electrolytes is to establish a clear relationship between the molecular structure of the polymer and its macroscopic electrochemical performance. By understanding this relationship, it becomes possible to design new polymers with tailored properties for specific battery applications.

Computational models can predict key performance metrics, such as ionic conductivity and lithium-ion transference number, based on the chemical structure of the polymer. For example, the ionic conductivity can be estimated from the diffusion coefficients of the ions obtained from MD simulations. mdpi.com The lithium-ion transference number, which is the fraction of the total ionic current carried by the lithium ions, can also be calculated from the correlated motion of ions in the simulation.

The chemical structure of the repeating unit in lithium p-styrenesulfonate, including the length and flexibility of the polymer backbone and the concentration of sulfonate groups, can be systematically varied in computational models to study their impact on electrochemical properties. ipme.ru For example, increasing the concentration of sulfonate groups can increase the number of charge carriers, but it can also lead to stronger ion-ion interactions and a more rigid polymer structure, which may hinder ion transport. frontiersin.org

The following table summarizes the links between polymer structural features and their predicted impact on electrochemical performance.

Polymer Structural FeatureImpact on Ion TransportPredicted Effect on Electrochemical Performance
Concentration of Sulfonate Groups Higher concentration increases the number of Li+ ions but may also increase electrostatic interactions, potentially slowing down dynamics. ipme.ruAn optimal concentration exists for maximizing ionic conductivity.
Flexibility of Polymer Backbone A more flexible backbone generally leads to faster segmental dynamics, facilitating Li+ transport.Higher ionic conductivity is expected for polymers with lower glass transition temperatures.
Polymer Morphology The formation of ion-conductive channels or domains can provide efficient pathways for Li+ transport. mdpi.comAmorphous morphologies are generally preferred over crystalline ones for higher conductivity. ipme.ru
Molecular Weight Higher molecular weight can lead to entanglement and slower polymer dynamics, but may improve mechanical properties.A trade-off between mechanical stability and ionic conductivity needs to be considered.

By systematically exploring these relationships through computational modeling, researchers can accelerate the discovery and development of new high-performance polymer electrolytes based on lithium p-styrenesulfonate and related materials.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The conventional synthesis of Poly(Lithium-p-styrenesulfonate), often achieved through an ion exchange method from its sodium salt precursor, is the subject of research aimed at improving scalability and sustainability. A common laboratory-scale synthesis involves dissolving Poly(sodium-p-styrenesulfonate) (PSSS) and a lithium source, such as Lithium Hydroxide (B78521) (LiOH·H₂O), in a solvent like Dimethyl sulfoxide (B87167) (DMSO) and heating the mixture to facilitate the ion exchange.

Emerging research is exploring more sustainable and scalable synthetic methodologies. One innovative approach focuses on monomer modification prior to polymerization. This strategy involves protecting the sulfonic acid group of the styrenesulfonate monomer, for example, through esterification to create a more hydrophobic monomer like n-butyl styrenesulfonate. This allows for polymerization in less harsh conditions and with greater control over the polymer structure. Following polymerization, the protecting groups are removed to yield the sulfonated polymer, which can then be neutralized to form the lithium salt. This method offers a pathway to creating more homogeneous and well-defined polymer structures, which is crucial for consistent performance in advanced applications. Such controlled polymerization techniques are being investigated to produce CL-sSA (cross-linked poly(styrenesulfonic acid)) membranes with a high mole fraction of styrenesulfonic acid units.

Advanced Polymer Architectures and Composites for Multifunctional Applications

To unlock the full potential of PLSS, researchers are designing advanced polymer architectures and composites. The goal is to combine the single-ion conducting property of PLSS with other desirable characteristics like mechanical strength, thermal stability, and enhanced ionic conductivity.

Polymer Blends: A significant area of research involves blending PLSS with other polymers, most notably Poly(ethylene oxide) (PEO). PEO is known for its ability to dissolve lithium salts and facilitate ion transport. Blends of PEO and PLSS have been shown to act as single-ion conductors, with a high lithium-ion transference number (tLi+) of 0.85 reported in some studies. The introduction of PLSS into the PEO matrix can disrupt the crystallinity of PEO, which in turn may enhance ionic conductivity at ambient temperatures.

Composite Materials: Another promising direction is the creation of composites where PLSS is combined with inorganic or conductive materials. For instance, styrenic polymers have been grafted onto porous micro-silicon and combined with polyaniline to create composite anode materials for lithium-ion batteries. In this architecture, a thin carbonaceous layer derived from the pyrolysis of the polystyrene sulfonate polymer forms a stable covalent bond with the silicon surface. This improves the interfacial properties and helps to accommodate the large volume expansion of silicon during charging and discharging, leading to enhanced cycling stability. The addition of a conductive polymer coating like polyaniline further endows the composite with improved electrical conductivity.

These advanced architectures are crucial for developing multifunctional materials that can meet the complex demands of next-generation technologies.

Strategies for Improving the Electrochemical Stability and Long-Term Performance of Poly(this compound)-Based Electrolytes

A primary challenge for PLSS-based electrolytes is their relatively low ionic conductivity at room temperature compared to traditional liquid electrolytes. A pure PEO-PLSS complex, for example, can exhibit conductivities as low as 3.0 × 10⁻⁸ S/cm at 25°C. Furthermore, ensuring electrochemical stability, especially at high voltages, is critical for long-term battery performance.

Several strategies are being actively researched to address these issues:

Ternary Blends and Plasticizers: To improve ionic conductivity, researchers are investigating ternary polymer electrolytes. By adding a lithium salt like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to a PEO/PLSS blend, a balance can be achieved between ionic conductivity, transference number, and mechanical stability. The addition of plasticizers is another method used to enhance conductivity.

Gel Polymer Electrolytes: The development of gel polymer electrolytes represents a significant advancement. By incorporating a liquid component into the polymer matrix, the ionic conductivity can be dramatically increased. For instance, single-ion conducting poly(4-lithium styrene (B11656) sulfonic acid) gels have demonstrated room temperature ionic conductivities as high as 1.4 × 10⁻³ S/cm, a significant improvement over their solid counterparts. These gels can also exhibit an extended electrochemical stability window of up to 4.8 V.

Interfacial Engineering: The stability of the interface between the electrolyte and the electrodes is crucial for long-term cycling. Surface coatings are being explored as a method to mitigate interfacial side reactions and maintain structural integrity. For example, modifying cathode materials with a nano-sized surface layer of Lithium Sulfate (B86663) (Li₂SO₄) has been shown to enhance electrochemical behavior, improve charge-transfer kinetics, and suppress electrolyte degradation. Similar strategies could be applied to protect the interfaces in PLSS-based systems.

The following table summarizes the electrochemical properties of various PLSS-based electrolyte systems.

Electrolyte SystemIonic Conductivity (S/cm)Li⁺ Transference Number (tLi⁺)Electrochemical Stability Window (V)Key Findings
PEO/PLSS Blend~3.0 x 10⁻⁸ at 25°C0.85Not specifiedActs as a single-ion conductor but has low room temperature conductivity.
PSSLi Gel Electrolyte1.4 x 10⁻³ at Room Temp.High (implied)4.8 VOptimizing processing and lithium concentration significantly boosts conductivity.
PEO/LiTFSI/PLSS Ternary BlendImproved over binary blendsNot specified~4.7 VOffers a balance of ionic conductivity and mechanical stability.

Integration of Poly(this compound) in Next-Generation Energy Storage Systems

The unique characteristic of PLSS as a single-ion conductor makes it a highly attractive material for next-generation energy storage systems, where safety and high performance are paramount. By immobilizing the anion (p-styrenesulfonate) onto the polymer backbone, only the lithium cations are mobile, which can suppress the formation of lithium dendrites—a major safety concern in lithium metal batteries.

Solid-State Batteries (SSBs): PLSS is a prime candidate for the development of solid-state lithium batteries. Solid polymer electrolytes offer advantages in terms of safety (non-flammability), flexibility, and light weight. The high lithium-ion transference number of PLSS-based systems is particularly beneficial for SSBs, as it can reduce concentration polarization at the electrodes, leading to improved power density and cycling life.

Post-Lithium-Ion Technologies: The push towards more sustainable and cost-effective energy storage has spurred research into "post-lithium" technologies. Projects like POLYSTORAGE are focused on developing innovative polymer electrolytes and active materials for advanced batteries based on elements like sodium, potassium, or calcium. The fundamental principles of single-ion conduction demonstrated by PLSS can be adapted to these emerging systems, opening new avenues for its application.

Advanced Anode Materials: PLSS is also being integrated into advanced electrode architectures. As mentioned, composites of porous silicon and PSS-derived coatings are being developed as high-capacity anodes. The por-mSi@PSS/PANI anode has demonstrated a high reversible capacity of approximately 1500 mAh g⁻¹ after 100 cycles, showcasing the potential of polymer modification to stabilize high-performance electrode materials.

The table below highlights the performance of a PLSS-based composite anode.

Anode MaterialCurrent Density (A g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle NumberCapacity Retention
por-mSi@PSS/PANI Composite0.1~18205089.5%
por-mSi@PSS/PANI Composite4.01077--

Data from a study on porous micro-silicon/polyaniline composites grafted with a styrenic polymer.

Application in Other Advanced Functional Materials Beyond Current Scope

While energy storage remains a primary focus, the properties of Poly(this compound) suggest its potential in other advanced functional material domains. Its ionic conductivity and fixed anionic groups make it suitable for applications requiring controlled ion transport.

Fuel Cells and Membranes: The sulfonate groups in PLSS are analogous to those in materials like Nafion, which are widely used as proton exchange membranes in fuel cells. This suggests that PLSS and its derivatives could be explored for use in ion-conductive membranes for various electrochemical devices, including fuel cells and electrolyzers.

Sensors and Catalysis: Materials with high surface area and tailored surface chemistry are valuable in sensing and catalysis. PLSS can be used to functionalize surfaces, introducing charged sites that can selectively bind to target molecules. This could be leveraged in the design of chemical sensors or as a support material for catalysts, where the ionic environment can influence reaction rates and selectivity.

Advanced Coatings: The polymer's ability to form films and its inherent conductivity could be utilized in the development of functional coatings. These could include antistatic coatings for electronic components or ion-conductive layers for various electronic and electrochemical devices.

The continued exploration of these emerging research directions is expected to further solidify the role of Poly(this compound) as a versatile and critical component in the development of future technologies.

Q & A

Q. What controls are critical when evaluating Lithium-P-styrenesulfonate’s cytotoxicity for biomedical applications?

  • Methodological Answer: Include positive (e.g., polystyrene nanoparticles) and negative (culture medium) controls in MTT assays. Account for endotoxin contamination via Limulus Amebocyte Lysate (LAL) testing. Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .

Advanced Characterization Challenges

Q. Q. How can cryo-TEM be optimized to visualize the nanostructure of Lithium-P-styrenesulfonate hydrogels without inducing artifacts?

  • Methodological Answer: Rapid vitrification (<5 ms) using liquid ethane minimizes ice crystallization. Use low-dose imaging (≤10 e⁻/Ų) to prevent beam damage. Validate with Small-Angle X-ray Scattering (SAXS) to confirm mesh size distribution .

Q. Q. What in situ techniques are suitable for probing lithium ion transport mechanisms in Lithium-P-styrenesulfonate under operando battery conditions?

  • Methodological Answer: Synchrotron-based X-ray Absorption Near Edge Structure (XANES) at Li K-edge provides oxidation state changes. Combine with electrochemical quartz crystal microbalance (EQCM) to correlate ion flux with mass changes .

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